molecular formula C23H25ClN2OS B2827147 1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole CAS No. 878055-07-3

1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole

Cat. No. B2827147
CAS RN: 878055-07-3
M. Wt: 412.98
InChI Key: YTHJSMSVAOFDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a potent inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor (BCR) signaling. The inhibition of BTK by TAK-659 has been shown to have significant implications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

TAK-659 exerts its therapeutic effects by inhibiting the activity of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole, a key enzyme involved in BCR signaling. 1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole plays a crucial role in the activation of downstream signaling pathways that promote B-cell proliferation and survival. Inhibition of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole by TAK-659 leads to the suppression of BCR signaling, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole by TAK-659 leads to the suppression of downstream signaling pathways that promote B-cell proliferation and survival. TAK-659 has also been shown to induce apoptosis in B-cell malignancies, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 is its potent inhibitory activity against 1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole. TAK-659 has also been shown to have a favorable safety profile in preclinical studies. However, the limitations of TAK-659 include its relatively short half-life and the potential for the development of resistance.

Future Directions

There are several future directions for the development of TAK-659 and other 1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole inhibitors. One potential direction is the development of combination therapies that target multiple signaling pathways involved in B-cell malignancies. Another direction is the optimization of the pharmacokinetic properties of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole inhibitors to improve their efficacy and safety. Finally, the development of biomarkers to predict response to 1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole inhibitors could help to identify patients who are most likely to benefit from these therapies.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that starts with the condensation of 3-chlorobenzyl mercaptan with 1H-indole-3-carbaldehyde to form the intermediate compound 3-[(3-chlorobenzyl)thio]-1H-indole. The next step involves the reaction of this intermediate with 2-oxoethylazepane to form the final product, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole. The synthesis of TAK-659 has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies. In preclinical studies, TAK-659 has been shown to inhibit 1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole activity, leading to the suppression of BCR signaling and subsequent inhibition of B-cell proliferation and survival. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in CLL and MCL.

properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[(3-chlorophenyl)methylsulfanyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2OS/c24-19-9-7-8-18(14-19)17-28-22-15-26(21-11-4-3-10-20(21)22)16-23(27)25-12-5-1-2-6-13-25/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHJSMSVAOFDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.